Cas no 1229442-66-3 (Ethyl 3-bromo-5-(trifluoromethoxy)benzoate)

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is a fluorinated aromatic ester with a bromo-substituent, offering versatile reactivity in synthetic chemistry. The trifluoromethoxy group enhances electron-withdrawing properties, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty materials. The bromine substituent provides a functional handle for further cross-coupling reactions, such as Suzuki or Heck couplings, enabling structural diversification. This compound exhibits stability under standard storage conditions while maintaining compatibility with common organic solvents. Its well-defined reactivity profile makes it a useful intermediate for constructing complex fluorinated scaffolds, particularly in medicinal chemistry applications where trifluoromethoxy groups are desirable for modulating pharmacokinetic properties. The ester moiety also allows for straightforward derivatization via hydrolysis or transesterification.
Ethyl 3-bromo-5-(trifluoromethoxy)benzoate structure
1229442-66-3 structure
Product Name:Ethyl 3-bromo-5-(trifluoromethoxy)benzoate
CAS No:1229442-66-3
MF:C10H8BrF3O3
MW:313.067933082581
CID:4764140
Update Time:2025-05-22

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 3-BROMO-5-(TRIFLUOROMETHOXY)BENZOATE
    • 3-Bromo-5-trifluoromethoxy-benzoic acid ethyl ester
    • Benzoic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester
    • Ethyl 3-bromo-5-(trifluoromethoxy)benzoate
    • Inchi: 1S/C10H8BrF3O3/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3
    • InChI Key: LCVUNPFILBXHDQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C(=O)OCC)C=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 270
  • XLogP3: 4
  • Topological Polar Surface Area: 35.5

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate Pricemore >>

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